1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.40302 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with methyl groups and an isobutyrate ester. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate typically involves the esterification of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl alcohol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl acetate
- 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl propionate
- 1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl butyrate
Uniqueness
1-Methyl-3-(2,6,6-trimethylcyclohex-2-enyl)allyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93982-70-8 |
---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
[(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C17H28O2/c1-12(2)16(18)19-14(4)9-10-15-13(3)8-7-11-17(15,5)6/h8-10,12,14-15H,7,11H2,1-6H3/b10-9+ |
InChI-Schlüssel |
JRQIZSZWXIIECX-MDZDMXLPSA-N |
Isomerische SMILES |
CC1=CCCC(C1/C=C/C(C)OC(=O)C(C)C)(C)C |
Kanonische SMILES |
CC1=CCCC(C1C=CC(C)OC(=O)C(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.